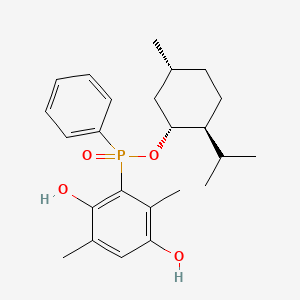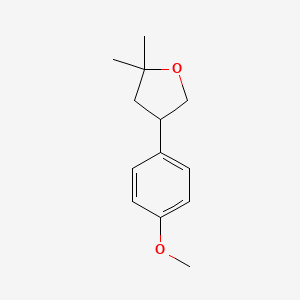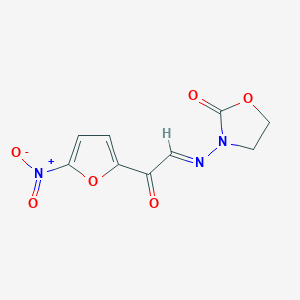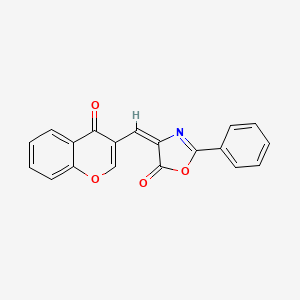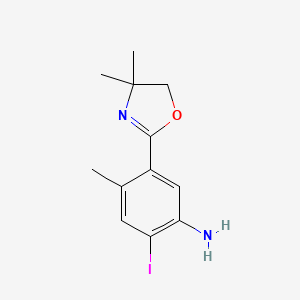
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane is a unique organosilicon compound characterized by its complex structure, which includes multiple phenyl groups attached to a hexasilinane backbone
Vorbereitungsmethoden
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and unique properties.
Wirkmechanismus
The mechanism by which 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane exerts its effects involves interactions with various molecular targets and pathways. The phenyl groups attached to the silicon backbone can participate in π-π interactions, while the silicon atoms can form bonds with other elements, leading to the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields.
Vergleich Mit ähnlichen Verbindungen
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane can be compared with other similar compounds, such as:
Hexaphenylcyclotrisiloxane: This compound has a similar silicon-phenyl structure but with a cyclic backbone, leading to different reactivity and applications.
Octaphenylcyclotetrasiloxane: Another cyclic compound with a silicon-phenyl structure, used in similar applications but with distinct properties due to its cyclic nature.
Decaphenylcyclopentasiloxane: This compound has a pentasiloxane backbone and is used in various industrial applications.
Eigenschaften
Molekularformel |
C66H55Si6 |
|---|---|
Molekulargewicht |
1016.6 g/mol |
InChI |
InChI=1S/C66H55Si6/c1-12-34-56(35-13-1)67-68(57-36-14-2-15-37-57,58-38-16-3-17-39-58)70(61-44-22-6-23-45-61,62-46-24-7-25-47-62)72(65-52-30-10-31-53-65,66-54-32-11-33-55-66)71(63-48-26-8-27-49-63,64-50-28-9-29-51-64)69(67,59-40-18-4-19-41-59)60-42-20-5-21-43-60/h1-55H |
InChI-Schlüssel |
GFEIRHNUBRADAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si]2[Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)



![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
